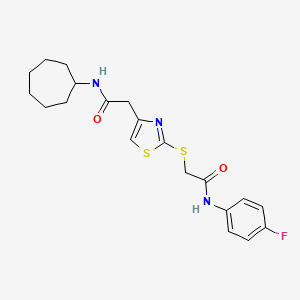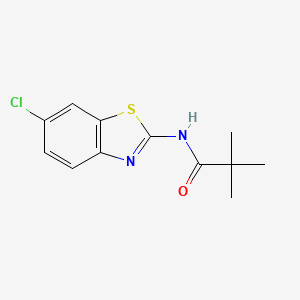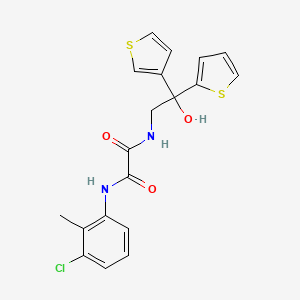![molecular formula C19H14F3N3OS B2779201 3-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one CAS No. 537668-38-5](/img/structure/B2779201.png)
3-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a complex three-dimensional shape due to the presence of multiple rings and functional groups. The trifluoromethyl group would likely have a strong influence on the compound’s chemical behavior due to the high electronegativity of fluorine .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The trifluoromethyl group could potentially undergo reactions with nucleophiles, and the pyrimidoindolone ring might be able to participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, which might affect its solubility and stability .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A study involved synthesizing a series of compounds with a structure related to the queried chemical, demonstrating potential anti-inflammatory and antimicrobial activities. These compounds were evaluated through various assays, indicating promising applications in developing new therapeutic agents (Aggarwal et al., 2014).
Molecular Docking Study
Another study conducted a detailed spectroscopic investigation and molecular docking analysis on a compound with a similar structure. This research aimed to explore its potential as a chemotherapeutic agent, indicating the compound's ability to inhibit certain biological pathways potentially (Alzoman et al., 2015).
Chemical Synthesis and Reactivity
Research on the synthetic pathways of related compounds has provided insights into their reactivity and potential applications in organic chemistry, such as the development of new synthetic methods and the production of compounds with significant biological activities (Shockravi et al., 2009).
Development of Antidiabetic Agents
A study on the synthesis of tryptoline-3-carboxylic acid derivatives, closely related to the queried compound, highlighted its potential as a novel antidiabetic agent. The compounds were tested in vivo for their antidiabetic activity, showcasing the significance of such chemical structures in medicinal chemistry (Choudhary et al., 2011).
Domino Reaction Study
Research focused on the domino reactions involving compounds similar to the queried chemical has shed light on new synthetic pathways. These studies contribute to the understanding of chemical reactivity and provide new methods for synthesizing complex structures from simpler precursors (Erkin & Ramsh, 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3OS/c1-25-17(26)16-15(13-7-2-3-8-14(13)23-16)24-18(25)27-10-11-5-4-6-12(9-11)19(20,21)22/h2-9,23H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUHMAXJFVPQJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





acetic acid](/img/structure/B2779126.png)
![3-cinnamyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2779127.png)



![2-Chloro-N-(1-methylcyclopropyl)thieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B2779133.png)


![8-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-2-methylphthalazin-1-one](/img/structure/B2779140.png)
